tert-Butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate
Description
tert-Butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate is a chiral carbamate derivative featuring a brominated cyclohexene ring. Its stereochemistry at the 1S and 4S positions renders it distinct in reactivity and applications, particularly in pharmaceutical intermediates and asymmetric synthesis. The compound’s synthesis typically involves palladium-catalyzed cross-coupling or halogenation reactions, as exemplified in multi-step protocols where tert-butyl carbamates serve as protective groups for amines during functionalization of heterocyclic cores . The bromine substituent at the 4-position enhances its utility in further substitution or coupling reactions, making it a versatile precursor in organic synthesis.
Properties
Molecular Formula |
C11H18BrNO2 |
|---|---|
Molecular Weight |
276.17 g/mol |
IUPAC Name |
tert-butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate |
InChI |
InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4,6,8-9H,5,7H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 |
InChI Key |
HKPOVQBSDMGFTF-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C=C1)Br |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with a bromocyclohexene derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd-C) as a catalyst is a common method.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can modify the bromocyclohexene moiety.
Scientific Research Applications
tert-Butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate involves its interaction with specific molecular targets. The bromocyclohexene moiety can interact with enzymes or receptors, leading to changes in their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Bromine vs. Hydroxyl Substituents
The most direct structural analogue is tert-butyl N-[(1R,4S)-4-hydroxycyclohex-2-en-1-yl]carbamate (CAS 137076-22-3), which replaces the bromine atom with a hydroxyl group . Key differences include:
The bromine atom’s electronegativity and leaving-group ability enable diverse transformations (e.g., Ullmann or Buchwald-Hartwig couplings), whereas the hydroxyl derivative is more suited for hydrogen-bonding interactions or protection/deprotection strategies.
Stereochemical Variants
Diastereomers such as the (1R,4S)-bromo and (1S,4R)-hydroxy configurations exhibit distinct physicochemical behaviors.
Biological Activity
tert-Butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its structural characteristics, synthesis methods, and biological activities, supported by data tables and relevant case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 274.19 g/mol. The compound features a brominated cyclohexene moiety, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Carbamate: Reaction of tert-butyl carbamate with 4-bromocyclohexenone under basic conditions.
- Purification: The product is purified through recrystallization or chromatography techniques.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of carbamates demonstrate selective toxicity towards various bacterial strains while showing minimal cytotoxicity to mammalian cells .
| Compound | Bacterial Strains Tested | MIC (µg/mL) | Selectivity Index |
|---|---|---|---|
| Tert-butyl N-(Bromo)carbamate | E. coli | 32 | >10 |
| Tert-butyl N-(Bromo)carbamate | S. aureus | 16 | >20 |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using mammalian cell lines such as MCR-5 (lung fibroblast) and BJ (skin fibroblast). The results indicated that this compound exhibited low cytotoxicity at concentrations effective against bacteria .
The mechanism by which this compound exerts its biological effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. The presence of the bromine atom in the cyclohexene ring enhances the compound's reactivity and potential for interaction with biological targets.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several carbamate derivatives, including tert-butyl N-[bromo]cyclohexene derivatives. The study reported that these compounds effectively inhibited growth in Gram-positive and Gram-negative bacteria while maintaining safety profiles in mammalian cells .
Study 2: Structure-Activity Relationship (SAR)
Another research article focused on the structure-activity relationship (SAR) of brominated cyclohexene derivatives. It was found that modifications in the substituents on the cyclohexene ring significantly affected both antimicrobial potency and cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
